molecular formula C9H9N3O2 B1591696 methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate CAS No. 292070-01-0

methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B1591696
CAS No.: 292070-01-0
M. Wt: 191.19 g/mol
InChI Key: KPLHXWFXDADDMP-UHFFFAOYSA-N
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Description

methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate: is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is known for its unique structure, which includes an aromatic ring and an ester functional group. This compound is used in various scientific research fields due to its versatile chemical properties.

Scientific Research Applications

Chemistry: In chemistry, methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar biological molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 5-amino-1H-benzoimidazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

  • 5-Amino-1H-benzoimidazole-2-carboxylic acid ethyl ester
  • 5-Amino-1H-benzoimidazole-2-carboxylic acid propyl ester
  • 5-Amino-1H-benzoimidazole-2-carboxylic acid butyl ester

Comparison: Compared to its similar compounds, methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate is unique due to its specific ester group, which influences its reactivity and solubility. The methyl ester group makes it more reactive in certain chemical reactions and provides distinct physical properties that are advantageous in various applications .

Properties

IUPAC Name

methyl 6-amino-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHXWFXDADDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590805
Record name Methyl 6-amino-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292070-01-0
Record name Methyl 6-amino-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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